An In-depth Technical Guide to (E)-m-Coumaric Acid: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to (E)-m-Coumaric Acid: Chemical Structure, Properties, and Biological Activities
(E)-m-Coumaric acid , also known as (2E)-3-(3-hydroxyphenyl)prop-2-enoic acid or 3-hydroxycinnamic acid, is a phenolic compound belonging to the class of hydroxycinnamic acids.[1][2] As a secondary metabolite in various plants and a component of the human diet, it has garnered significant interest within the scientific community for its potential therapeutic applications.[1][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its antioxidant, anti-inflammatory, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identification
(E)-m-Coumaric acid is one of three isomers of coumaric acid, distinguished by the position of the hydroxyl group on the phenyl ring.[2] The "m-" or "meta-" designation indicates that the hydroxyl group is at the C3 position of the phenyl ring. The "(E)-" prefix denotes the trans configuration of the carbon-carbon double bond in the acrylic acid side chain.
Table 1: Chemical Identifiers for (E)-m-Coumaric acid
| Identifier | Value |
| IUPAC Name | (2E)-3-(3-hydroxyphenyl)prop-2-enoic acid |
| Synonyms | m-Coumaric acid, 3-Hydroxycinnamic acid, meta-Coumaric acid |
| CAS Number | 14755-02-3[4] |
| Chemical Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol [2] |
| SMILES | O=C(O)/C=C/c1cc(O)ccc1 |
| InChI Key | KKSDGJDHHZEWEP-SNAWJCMRSA-N |
Physicochemical Properties
(E)-m-Coumaric acid is a solid at room temperature and its appearance can range from off-white to yellow.[3] Its solubility and acidity are key parameters for its biological activity and formulation.
Table 2: Physicochemical Properties of (E)-m-Coumaric acid
| Property | Value |
| Appearance | Solid, Off-white to yellow[3] |
| Melting Point | 192-196 °C[4] |
| pKa | Approximately 4.48 (carboxylic acid), 10.35 (phenolic hydroxyl) |
| Solubility | Soluble in DMSO (100 mg/mL), sparingly soluble in water |
Synthesis and Purification
The synthesis of (E)-m-coumaric acid can be achieved through various organic chemistry reactions. A common and effective method is the Knoevenagel condensation.
Experimental Protocol: Synthesis via Knoevenagel Condensation
This protocol outlines the synthesis of (E)-m-coumaric acid from 3-hydroxybenzaldehyde (B18108) and malonic acid.
Materials:
-
3-hydroxybenzaldehyde
-
Malonic acid
-
Pyridine (B92270) (catalyst)
-
Piperidine (B6355638) (catalyst)
-
1,4-Dioxane (solvent)
-
Hydrochloric acid (for acidification)
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1 equivalent) and malonic acid (3 equivalents) in 1,4-dioxane.
-
Add a catalytic amount of pyridine and piperidine to the mixture.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash with cold distilled water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure (E)-m-coumaric acid.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of (E)-m-Coumaric acid.
Biological Activities and Mechanisms of Action
(E)-m-Coumaric acid exhibits a range of biological activities, primarily attributed to its phenolic structure which allows it to act as an antioxidant.
Antioxidant Activity
The antioxidant capacity of (E)-m-coumaric acid stems from its ability to donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. This activity can be quantified using various in vitro assays.
This protocol details the determination of the free radical scavenging activity of (E)-m-coumaric acid using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
(E)-m-Coumaric acid
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of (E)-m-coumaric acid and ascorbic acid in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the test compound or control to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
Anti-inflammatory Activity
(E)-m-Coumaric acid has demonstrated anti-inflammatory properties, which may be linked to its ability to inhibit the production of pro-inflammatory mediators.
This in vitro assay assesses the anti-inflammatory potential of (E)-m-coumaric acid by measuring its ability to inhibit the heat-induced denaturation of egg albumin.
Materials:
-
(E)-m-Coumaric acid
-
Fresh hen's egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Diclofenac (B195802) sodium (positive control)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of egg albumin (e.g., 1% v/v) in PBS.
-
Prepare various concentrations of (E)-m-coumaric acid and diclofenac sodium.
-
In test tubes, mix the egg albumin solution with the different concentrations of the test compound or control.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
The percentage of inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC₅₀ value is determined from the dose-response curve.
Enzyme Inhibition
(E)-m-Coumaric acid has been shown to inhibit the activity of certain enzymes, such as tyrosinase.
Table 3: Quantitative Data on Biological Activities of Coumaric Acid Isomers
| Activity | Compound | Assay | IC₅₀ Value |
| Tyrosinase Inhibition | p-Coumaric acid ethyl ester | Mushroom Tyrosinase | 4.89 µg/mL[5][6] |
| Tyrosinase Inhibition | m-Coumaric acid | Epidermis Tyrosinase | Dose-dependent inhibition (0-0.98 mM)[3] |
Note: Quantitative data for (E)-m-coumaric acid is limited in the literature; data for its isomers and derivatives are provided for context.
Signaling Pathway Modulation
The biological effects of coumaric acid isomers are often mediated through their interaction with key cellular signaling pathways. While direct evidence for (E)-m-coumaric acid is still emerging, studies on the closely related p-coumaric acid suggest potential involvement in the NF-κB and Nrf2 pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. In response to inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB dimer (p50/p65). NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory genes. p-Coumaric acid has been shown to inhibit this pathway, suggesting a potential mechanism for its anti-inflammatory effects.[7][8][9][10]
References
- 1. Human Metabolome Database: Showing metabocard for m-Coumaric acid (HMDB0001713) [hmdb.ca]
- 2. m-Coumaric acid - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosinase inhibition by p‐coumaric acid ethyl ester identified from camellia pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
